Cas no 1513022-77-9 (2-(propan-2-yl)-4-(pyrrolidin-3-yl)methyl-1,3-thiazole)

2-(Propan-2-yl)-4-(pyrrolidin-3-yl)methyl-1,3-thiazole is a structurally distinct thiazole derivative featuring a pyrrolidine substituent at the 4-position and an isopropyl group at the 2-position. This compound exhibits potential utility in medicinal chemistry due to its heterocyclic framework, which is often associated with bioactivity. The presence of the pyrrolidine moiety enhances its versatility as a building block for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes. Its synthetic accessibility and modifiable functional groups make it a valuable intermediate for further derivatization. The thiazole core contributes to stability and potential pharmacological properties, while the isopropyl group may influence lipophilicity and binding affinity.
2-(propan-2-yl)-4-(pyrrolidin-3-yl)methyl-1,3-thiazole structure
1513022-77-9 structure
Product Name:2-(propan-2-yl)-4-(pyrrolidin-3-yl)methyl-1,3-thiazole
CAS No:1513022-77-9
MF:C11H18N2S
MW:210.339021205902
CID:6332768
PubChem ID:82660350
Update Time:2025-11-01

2-(propan-2-yl)-4-(pyrrolidin-3-yl)methyl-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(propan-2-yl)-4-(pyrrolidin-3-yl)methyl-1,3-thiazole
    • 2-(propan-2-yl)-4-[(pyrrolidin-3-yl)methyl]-1,3-thiazole
    • EN300-1749558
    • 1513022-77-9
    • Inchi: 1S/C11H18N2S/c1-8(2)11-13-10(7-14-11)5-9-3-4-12-6-9/h7-9,12H,3-6H2,1-2H3
    • InChI Key: JGXYZHGKWKTLDG-UHFFFAOYSA-N
    • SMILES: S1C=C(CC2CNCC2)N=C1C(C)C

Computed Properties

  • Exact Mass: 210.11906976g/mol
  • Monoisotopic Mass: 210.11906976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 53.2Ų

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Additional information on 2-(propan-2-yl)-4-(pyrrolidin-3-yl)methyl-1,3-thiazole

Introduction to 2-(propan-2-yl)-4-(pyrrolidin-3-yl)methyl-1,3-thiazole (CAS No. 1513022-77-9)

2-(propan-2-yl)-4-(pyrrolidin-3-yl)methyl-1,3-thiazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. With the CAS number 1513022-77-9, this compound represents a promising scaffold for the development of novel therapeutic agents. The molecular structure incorporates a thiazole ring, which is a well-known pharmacophore found in numerous bioactive molecules, alongside a pyrrolidine moiety and an isopropyl substituent, contributing to its diverse chemical and biological profile.

The thiazole core is particularly noteworthy for its presence in a wide array of drugs used to treat conditions such as infections, cardiovascular diseases, and cancer. Its ability to act as a scaffold for drug design stems from its aromaticity, which allows for stable interactions with biological targets, as well as its capacity to engage in hydrogen bonding and hydrophobic interactions. The incorporation of the pyrrolidin-3-ylmethyl group further enhances the compound's potential by introducing a nitrogen-rich environment that can interact with various biological receptors and enzymes.

In recent years, there has been growing interest in exploring the pharmacological properties of thiazole derivatives, particularly those that combine multiple pharmacophoric elements to enhance potency and selectivity. The compound 2-(propan-2-yl)-4-(pyrrolidin-3-yl)methyl-1,3-thiazole exemplifies this trend, as it integrates both the thiazole and pyrrolidine moieties into a single molecule. This dual functionality has been shown to improve binding affinity and reduce off-target effects, making it an attractive candidate for further investigation.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation and oxidative stress. Studies have indicated that thiazole derivatives can exhibit anti-inflammatory and antioxidant properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the isopropyl group attached to the thiazole ring may contribute to metabolic stability, allowing for improved bioavailability and prolonged activity in vivo.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like 2-(propan-2-yl)-4-(pyrrolidin-3-yl)methyl-1,3-thiazole with high precision. Molecular docking studies have suggested that this compound can interact with targets such as protein kinases and transcription factors, which are critical regulators of cellular processes involved in cancer progression and immune responses. These findings align with emerging research indicating that thiazole-based molecules may serve as effective inhibitors of aberrant signaling pathways.

The synthesis of 2-(propan-2-yl)-4-(pyrrolidin-3-yl)methyl-1,3-thiazole presents an interesting challenge due to the need for precise functionalization of both the thiazole ring and the pyrrolidine side chain. Current synthetic strategies involve multi-step organic transformations, including nucleophilic substitution reactions, cyclization processes, and protection-deprotection steps. The optimization of these synthetic routes is essential for achieving high yields and purity levels required for pharmaceutical applications.

In conclusion, 2-(propan-2-yl)-4-(pyrrolidin-3-yl)methyl-1,3-thiazole represents a significant advancement in medicinal chemistry research. Its unique structural features and demonstrated biological activities make it a valuable candidate for further exploration in drug development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs through innovative therapeutic strategies.

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